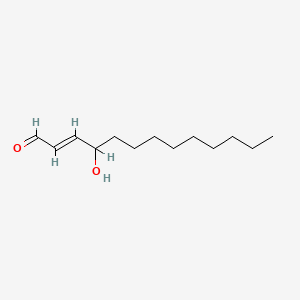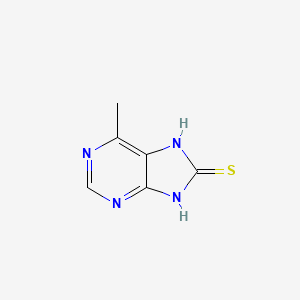
6-Methyl-7,9-dihydropurine-8-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7,9-dihydropurine-8-thione is a heterocyclic compound with the molecular formula C6H6N4S It is a derivative of purine, a fundamental structure in biochemistry, and contains a thione group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,9-dihydropurine-8-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpurine with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione derivative. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-7,9-dihydropurine-8-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 6 and 9, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or acylated purine derivatives
Applications De Recherche Scientifique
6-Methyl-7,9-dihydropurine-8-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting xanthine oxidase, which is involved in purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-7,9-dihydropurine-8-thione involves its interaction with molecular targets such as enzymes. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can reduce uric acid levels in the body, making it useful in the treatment of conditions like gout.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: Another purine derivative with a thiol group at the 6th position, used as an anticancer agent.
Thioguanine: Contains a thiol group at the 6th position and is used in the treatment of leukemia.
8-Methyl-6-thiopurine: Similar structure with a methyl group at the 8th position and a thione group at the 6th position.
Uniqueness
6-Methyl-7,9-dihydropurine-8-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase and potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Propriétés
Numéro CAS |
1075-29-2 |
|---|---|
Formule moléculaire |
C6H6N4S |
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
6-methyl-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(8-2-7-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |
Clé InChI |
VGAINZIYXKPPDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=N1)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


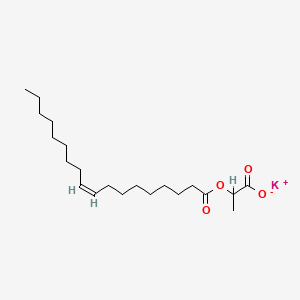
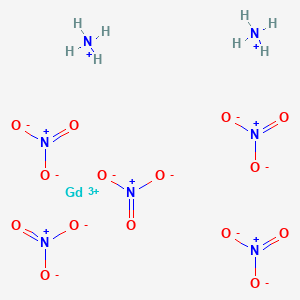
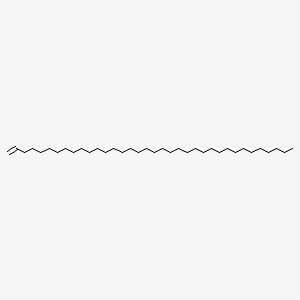

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
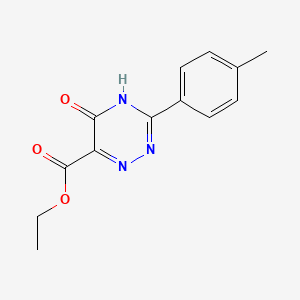

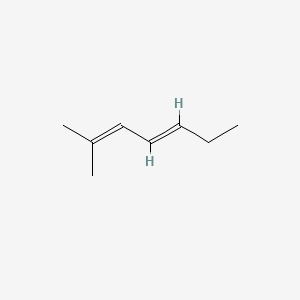
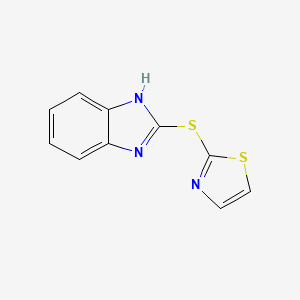
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)

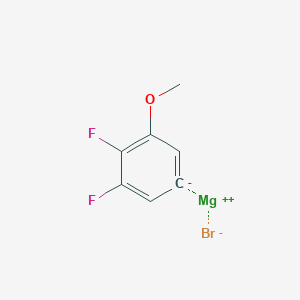
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)
